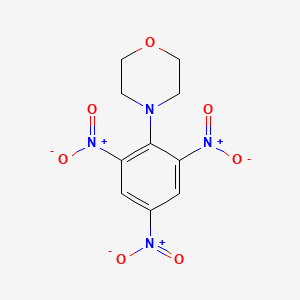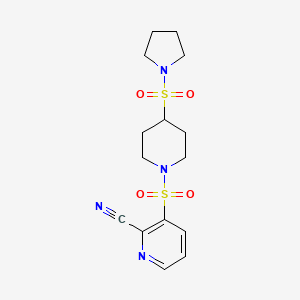
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile, also known as PPS, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. PPS is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in cell signaling and regulation.
Wirkmechanismus
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile acts as a potent inhibitor of PKC by binding to the enzyme's regulatory domain. This binding prevents PKC from being activated by its co-factors and inhibits its downstream signaling pathways. Additionally, 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and neuroprotective effects, 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been shown to have anti-inflammatory and anti-oxidant properties. 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has several advantages as a research tool, including its high potency and specificity for PKC inhibition. However, 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile research. One area of interest is the development of 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile analogs with improved solubility and bioavailability. Additionally, 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile could be studied in combination with other cancer therapies to enhance their efficacy. Finally, further research is needed to fully understand the mechanisms underlying 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile's neuroprotective effects and its potential applications in neurological disorders.
Synthesemethoden
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile can be synthesized using a multi-step reaction sequence, starting with the reaction of 4-bromopyridine-2-carbonitrile with piperidine to form 4-piperidinylpyridine-2-carbonitrile. This intermediate is then reacted with p-toluenesulfonyl chloride to form 4-piperidinylpyridine-2-carbonitrile-p-toluenesulfonate. Finally, the p-toluenesulfonate intermediate is reacted with pyrrolidine and sodium hydride to form 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. PKC plays a crucial role in tumor growth, invasion, and metastasis, making it an attractive target for cancer treatment. 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been shown to inhibit PKC activity and suppress tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c16-12-14-15(4-3-7-17-14)25(22,23)19-10-5-13(6-11-19)24(20,21)18-8-1-2-9-18/h3-4,7,13H,1-2,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFVBXUKPPABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Pyrrolidin-1-ylsulfonylpiperidin-1-yl)sulfonylpyridine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2628760.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2628763.png)
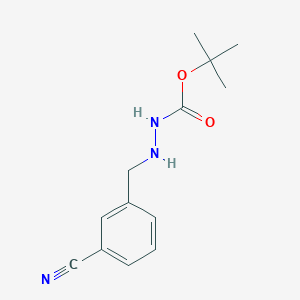
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)
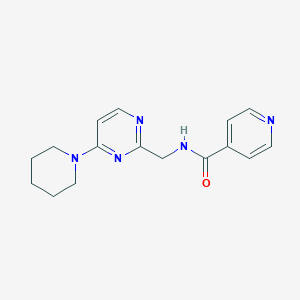
![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)
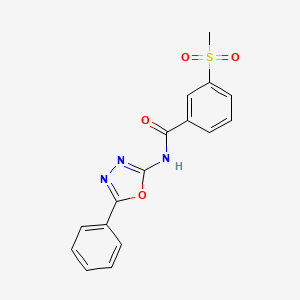
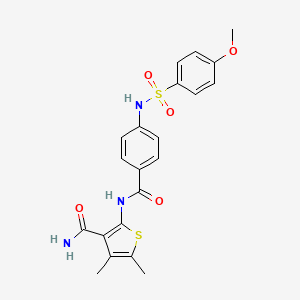

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628777.png)
![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
